The Structural Elucidation and Synthetic Utility of 1,3-Dichlorotetramethyldisiloxane: A Technical Guide
The Structural Elucidation and Synthetic Utility of 1,3-Dichlorotetramethyldisiloxane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichlorotetramethyldisiloxane, with the chemical formula C₄H₁₂Cl₂OSi₂, is a fundamental building block in organosilicon chemistry.[1][2][3] Its unique structure, featuring two reactive chlorosilyl groups bridged by an oxygen atom, makes it a versatile precursor for the synthesis of a wide array of silicone-based materials and a valuable intermediate in the production of silicon-containing pharmaceuticals.[4] This in-depth technical guide provides a comprehensive overview of the molecular structure of 1,3-Dichlorotetramethyldisiloxane, detailed methodologies for its synthesis, and an exploration of its chemical reactivity, grounded in spectroscopic evidence and established experimental protocols.
Molecular Structure and Characterization
1,3-Dichlorotetramethyldisiloxane is a linear siloxane consisting of two silicon atoms linked by an oxygen atom. Each silicon atom is further bonded to two methyl groups and one chlorine atom.[1]
General Properties
A summary of the key physicochemical properties of 1,3-Dichlorotetramethyldisiloxane is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 2401-73-2 | [1][2][3] |
| Molecular Formula | C₄H₁₂Cl₂OSi₂ | [1][2][3] |
| Molecular Weight | 203.21 g/mol | [1][3] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 138 °C | [6] |
| Density | 1.039 g/mL at 25 °C | [6] |
| Refractive Index | 1.407 (at 20 °C) | [6] |
Three-Dimensional Conformation
Diagram: Molecular Structure of 1,3-Dichlorotetramethyldisiloxane
Caption: Ball-and-stick model of 1,3-Dichlorotetramethyldisiloxane.
Spectroscopic Characterization
The structure of 1,3-Dichlorotetramethyldisiloxane is unequivocally confirmed by a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum exhibits a single sharp resonance for the twelve equivalent protons of the four methyl groups.[1] This indicates a high degree of symmetry in the molecule on the NMR timescale.
-
¹³C NMR: The carbon-13 NMR spectrum shows a single peak corresponding to the four equivalent methyl carbons.[2]
-
²⁹Si NMR: The silicon-29 NMR spectrum displays a single resonance, confirming the presence of only one type of silicon environment in the molecule.[2]
The FTIR spectrum of 1,3-Dichlorotetramethyldisiloxane displays characteristic absorption bands that are indicative of its functional groups. Key vibrational modes include:
-
Si-O-Si stretching: A strong, broad absorption band is typically observed in the region of 1050-1100 cm⁻¹, which is characteristic of the asymmetric stretching of the siloxane bond.
-
Si-CH₃ vibrations: Absorptions corresponding to the symmetric and asymmetric deformations of the methyl groups attached to silicon are present.
-
Si-Cl stretching: The stretching vibration of the silicon-chlorine bond gives rise to characteristic absorptions.
Electron ionization mass spectrometry of 1,3-Dichlorotetramethyldisiloxane results in a characteristic fragmentation pattern. The molecular ion peak is observed, and common fragment ions arise from the cleavage of the Si-Cl, Si-C, and Si-O bonds.
Synthesis of 1,3-Dichlorotetramethyldisiloxane
1,3-Dichlorotetramethyldisiloxane is commonly prepared through the controlled hydrolysis of dimethyldichlorosilane. An alternative high-yield method involves the reaction of a cyclic or linear dimethylpolysiloxane with dimethyldichlorosilane in the presence of a catalyst.[7]
Experimental Protocol: Synthesis from Dimethylpolysiloxane and Dimethyldichlorosilane.[8]
This protocol is based on a patented procedure that offers high efficiency and yield.
Materials:
-
Dimethyldichlorosilane
-
Cyclic or linear dimethylpolysiloxane (e.g., octamethylcyclotetrasiloxane)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Water
Procedure:
-
In a reaction flask equipped with a stirrer and a dropping funnel, charge 258.1 g of dimethyldichlorosilane and 74.2 g of the dimethylpolysiloxane.
-
Stir the mixture at a controlled temperature of 10 °C.
-
From the dropping funnel, add 0.5 g of a 30% aqueous solution of ferric chloride hexahydrate at once.
-
Monitor the reaction progress by IR spectroscopy. The disappearance of the starting polysiloxane indicates the completion of the reaction, which is typically rapid (within 5 minutes).
-
Upon completion, the reaction mixture is treated to isolate the product. This may involve filtration to remove the catalyst followed by fractional distillation under reduced pressure to obtain pure 1,3-dichloro-1,1,3,3-tetramethyldisiloxane.
Yield: This method has been reported to yield approximately 142.8 g (70.3%) of the desired product.[7]
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of 1,3-Dichlorotetramethyldisiloxane.
Chemical Reactivity and Applications
The reactivity of 1,3-Dichlorotetramethyldisiloxane is dominated by the two labile silicon-chlorine bonds. These bonds are susceptible to nucleophilic substitution, making the molecule a versatile precursor for a variety of organosilicon compounds.
Hydrolysis
1,3-Dichlorotetramethyldisiloxane readily reacts with water and moisture in the air, liberating hydrogen chloride.[5] This hydrolysis leads to the formation of silanol-terminated species, which can subsequently condense to form longer polysiloxane chains. This reactivity necessitates handling the compound under anhydrous conditions.
Reduction to 1,1,3,3-Tetramethyldisiloxane
A significant application of 1,3-Dichlorotetramethyldisiloxane is its use as a starting material for the synthesis of 1,1,3,3-tetramethyldisiloxane, a valuable reducing agent and intermediate in silicone chemistry.[8]
Materials:
-
1,3-Dichlorotetramethyldisiloxane
-
Sodium aluminum hydride (NaAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Diluted hydrochloric acid
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
In a three-necked flask equipped with a reflux condenser, a thermometer, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, charge 2.7 g of NaAlH₄ and 30 g of anhydrous THF.
-
Cool the flask to 0 °C in an ice-water bath.
-
While maintaining the temperature between 0 and 20 °C, add 10 g of 1,3-Dichlorotetramethyldisiloxane dropwise from the dropping funnel with stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.
-
Cool the flask again in an ice-water bath.
-
Sequentially and cautiously add 5 g of methanol and 30 g of diluted hydrochloric acid to quench the reaction.
-
Separate the resulting oil layer, wash it with water, and then purify by distillation to obtain 1,1,3,3-tetramethyldisiloxane.
Yield: This procedure has been reported to yield 5.6 g (85%) of the product.[8]
Use in Polymer Synthesis
1,3-Dichlorotetramethyldisiloxane is a key monomer in the synthesis of various organopolysiloxanes.[8] It can be reacted with a variety of di-Grignard reagents or other difunctional nucleophiles to introduce the tetramethyldisiloxane unit into a polymer backbone. For example, it can be reacted with a dibromofluorene-derived Grignard reagent to prepare silicon-based fluorene polymers.[6]
Conclusion
1,3-Dichlorotetramethyldisiloxane is a cornerstone of organosilicon chemistry, with a well-defined structure that has been thoroughly characterized by modern spectroscopic methods. Its synthesis from readily available precursors is efficient, and its reactive Si-Cl bonds provide a gateway to a vast range of valuable silicon-containing molecules and polymers. A deep understanding of its structure and reactivity, as outlined in this guide, is essential for researchers and professionals working in the fields of materials science, organic synthesis, and drug development.
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